

An In-depth Technical Guide to NS004 (CAS Number: 141797-92-4)

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Compound of Interest

Compound Name: NS004

Cat. No.: B1680083

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Introduction

NS004, with the CAS number 141797-92-4, is a synthetic organic compound identified as a potent modulator of multiple ion channels and cellular energetic pathways. Primarily recognized as a large-conductance Ca^{2+} -activated K^{+} (BK) channel activator, **NS004** also functions as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel and an inhibitor of mitochondrial function in glioma cells. Its diverse biological activities make it a valuable pharmacological tool for investigating cellular excitability, ion transport, and cancer cell metabolism. This guide provides a comprehensive overview of the technical information available on **NS004**, including its chemical properties, mechanisms of action, quantitative data, and detailed experimental protocols.

Chemical and Physical Properties

NS004, chemically known as 1-(5-Chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one, possesses the following properties:

Property	Value
CAS Number	141797-92-4
Molecular Formula	C14H8ClF3N2O2
Molecular Weight	328.68 g/mol
Synonyms	NS 004, NS-004
Appearance	Solid
SMILES	<chem>O=C1N(c2ccc(cc2N1)C(F)(F)F)c3cc(Cl)ccc3O</chem>

Mechanism of Action

NS004 exhibits a multi-faceted mechanism of action, targeting distinct cellular components.

Activation of Large-Conductance Ca²⁺-Activated K⁺ (BK) Channels

NS004 is a potent activator of BK channels, which are crucial regulators of neuronal excitability and smooth muscle tone. Its mechanism of action involves:

- **Increased Channel Open Probability:** **NS004** significantly increases the mean open time of BK channels while decreasing the interburst interval.
- **Enhanced Voltage and Calcium Sensitivity:** The compound shifts the voltage-dependence of BK channel activation to more negative potentials, effectively increasing its sensitivity to both voltage and intracellular calcium concentrations.
- **Interaction with the S6/RCK Linker:** Mechanistic studies suggest that **NS004** interacts with the linker region connecting the S6 transmembrane segment and the cytosolic RCK1 domain of the BK channel alpha subunit. This interaction is thought to allosterically modulate the channel's gating machinery, favoring the open conformation.

Potentiation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Channel

NS004 also acts as a potentiator of the CFTR chloride channel, a protein whose dysfunction leads to cystic fibrosis. Its effects on CFTR are characterized by:

- **cAMP-Independent Activation:** **NS004** can activate CFTR channels in a manner that does not rely on the canonical cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway. This suggests a direct or alternative modulatory interaction with the channel protein.
- **Increased Channel Gating:** As a potentiator, **NS004** increases the open probability of the CFTR channel, thereby facilitating the transmembrane flux of chloride ions.

Inhibition of Mitochondrial Function in Glioma Cells

In the context of cancer biology, particularly in glioma cells, **NS004** demonstrates a distinct inhibitory effect on mitochondrial function. This is achieved through:

- **Depolarization of Mitochondrial Membrane Potential:** **NS004** disrupts the electrochemical gradient across the inner mitochondrial membrane, leading to a decrease in the mitochondrial membrane potential.
- **Inhibition of the Respiratory Chain:** The depolarization of the mitochondrial membrane is associated with the inhibition of the electron transport chain, thereby impairing cellular respiration and ATP production.

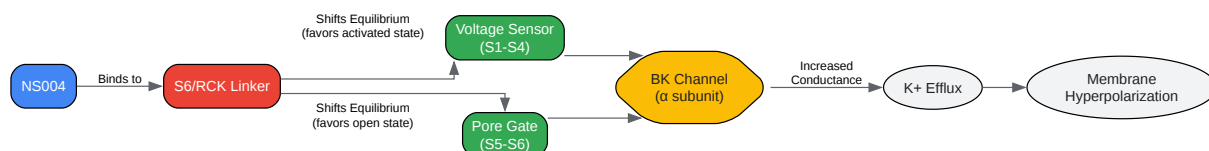
Quantitative Data

The following table summarizes the key quantitative data reported for the biological activities of **NS004**.

Parameter	Target/System	Value	Reference
EC50	BK Channel Activation	11.0 ± 1.4 µM	[1]
EC50	G551D-CFTR Channel Activation (in the presence of 2 µM forskolin)	≈ 1.5 µM	[2]
EC50	Decrease in Mitochondrial Membrane Potential (LN229 glioma cells)	5.4 ± 0.8 µM	[3]

Signaling Pathways and Experimental Workflows

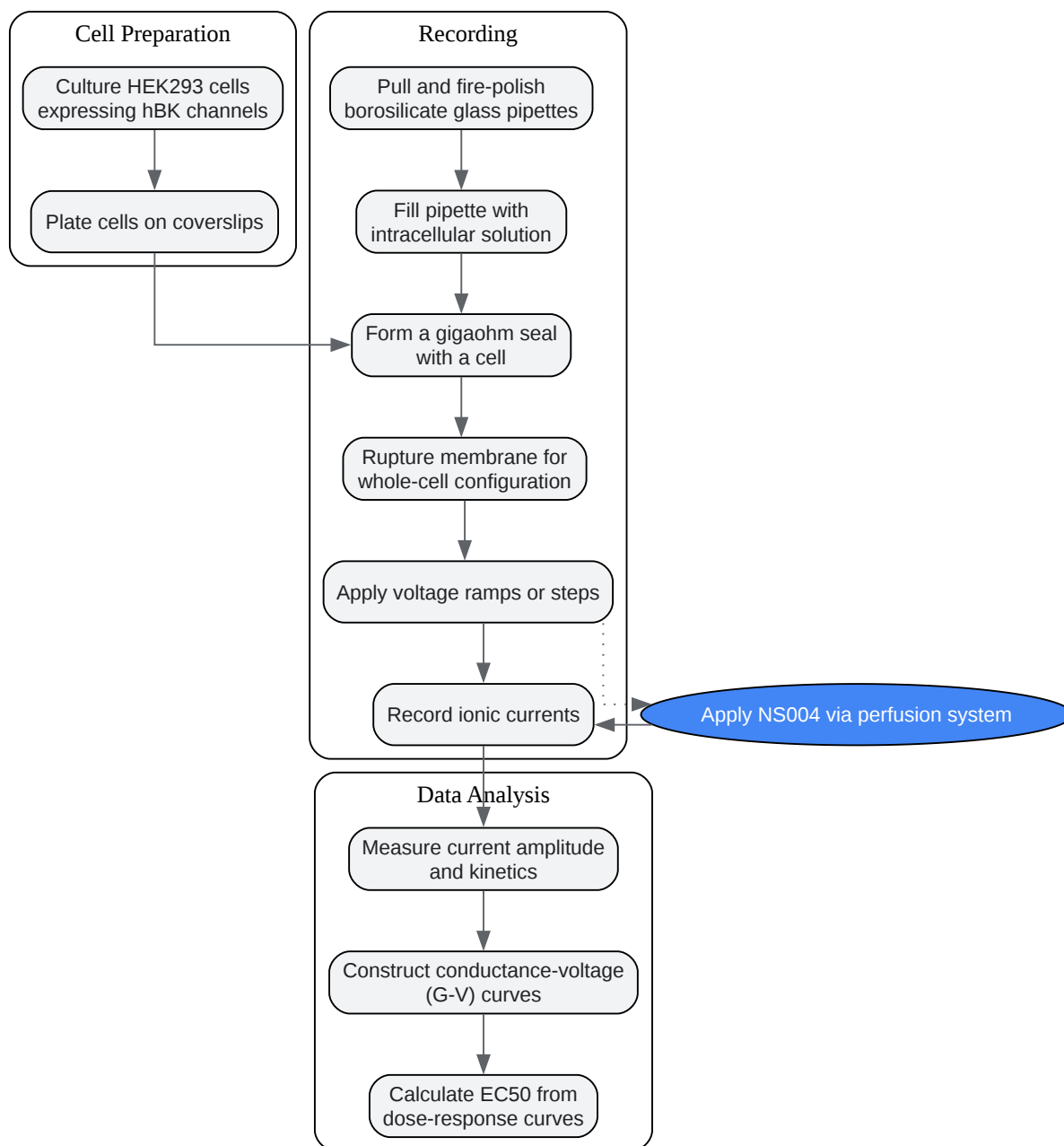
Signaling Pathway of BK Channel Activation by NS004



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Caption: Mechanism of **NS004**-mediated BK channel activation.

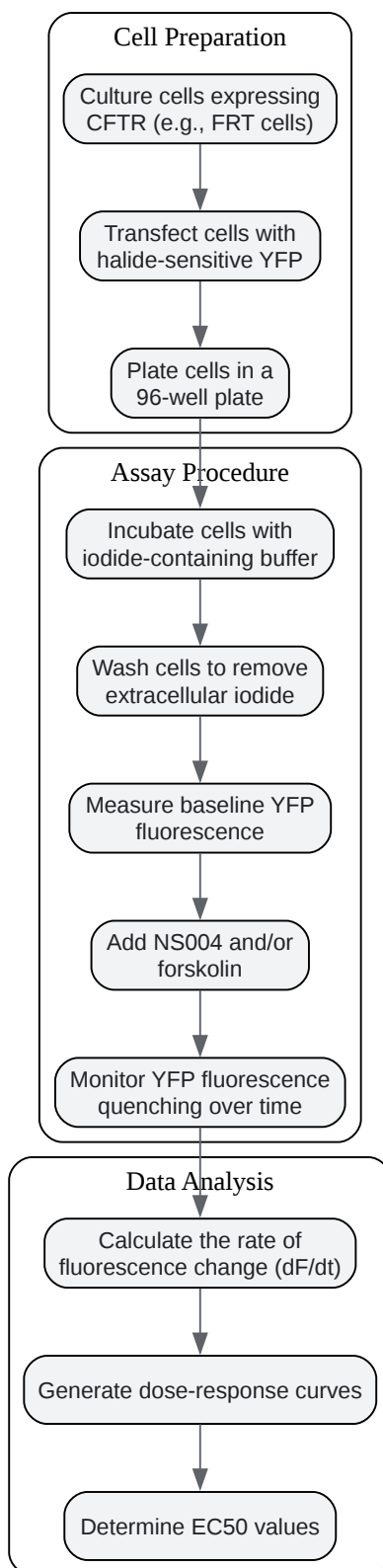
Experimental Workflow for Patch-Clamp Electrophysiology



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Caption: Workflow for whole-cell patch-clamp analysis of **NS004**'s effect on BK channels.

Experimental Workflow for Iodide Efflux Assay



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Caption: Workflow for YFP-based iodide efflux assay to measure CFTR potentiation by **NS004**.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for BK Channel Activity

Objective: To measure the effect of **NS004** on whole-cell BK channel currents in a heterologous expression system.

Materials:

- HEK293 cells stably expressing the human BK channel α -subunit.
- Cell culture medium (DMEM, 10% FBS, 1% penicillin-streptomycin).
- Poly-L-lysine coated glass coverslips.
- External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
- Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and free Ca²⁺ buffered to the desired concentration (e.g., 1 μ M) (pH 7.2 with KOH).
- **NS004** stock solution (10 mM in DMSO).
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
- Borosilicate glass capillaries.

Procedure:

- Cell Preparation:
 - Culture HEK293-hBK cells at 37°C and 5% CO₂.
 - Plate cells onto poly-L-lysine coated coverslips 24-48 hours before the experiment.
- Pipette Preparation:

- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 M Ω when filled with the internal solution.
- Recording:
 - Place a coverslip with cells in the recording chamber and perfuse with the external solution.
 - Approach a single, isolated cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 G Ω).
 - Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
 - Clamp the cell at a holding potential of -80 mV.
 - Apply a voltage-step protocol (e.g., from -100 mV to +100 mV in 20 mV increments for 200 ms) to elicit BK currents.
 - Record baseline currents.
- Drug Application:
 - Perfuse the recording chamber with the external solution containing the desired concentration of **NS004**.
 - Allow 2-3 minutes for the drug to equilibrate.
 - Record currents in the presence of **NS004** using the same voltage-step protocol.
- Data Analysis:
 - Measure the peak outward current at each voltage step before and after **NS004** application.
 - Construct current-voltage (I-V) relationships.
 - Calculate the fold-activation by **NS004** at each voltage.

- For dose-response analysis, apply increasing concentrations of **NS004** and measure the current at a specific voltage (e.g., +60 mV).
- Fit the dose-response data to a Hill equation to determine the EC50.

YFP-Based Iodide Efflux Assay for CFTR Channel Potentiation

Objective: To measure the potentiation of CFTR-mediated iodide efflux by **NS004**.

Materials:

- Fischer Rat Thyroid (FRT) cells stably co-expressing human CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).
- Cell culture medium (Coon's modified Ham's F-12, 5% FBS, 1% penicillin-streptomycin).
- Black, clear-bottom 96-well plates.
- Chloride-containing buffer (in mM): 137 NaCl, 4.7 KCl, 1.2 MgCl₂, 1.2 KH₂PO₄, 2.5 CaCl₂, 10 HEPES, 5.5 glucose (pH 7.4).
- Iodide-containing buffer: Same as chloride buffer but with NaCl replaced by NaI.
- **NS004** stock solution (10 mM in DMSO).
- Forskolin stock solution (10 mM in DMSO).
- Fluorescence plate reader.

Procedure:

- Cell Plating:
 - Plate the FRT-CFTR-YFP cells into black, clear-bottom 96-well plates and grow to confluence.
- Assay:

- Wash the cells three times with chloride-containing buffer.
- Add 100 μ L of chloride-containing buffer to each well.
- Place the plate in the fluorescence plate reader and record the baseline YFP fluorescence (Excitation: \sim 500 nm, Emission: \sim 535 nm).
- Add 100 μ L of iodide-containing buffer containing 2x the final concentration of **NS004** and/or forskolin (to stimulate CFTR).
- Immediately begin recording YFP fluorescence every 2 seconds for 2-5 minutes. The influx of iodide will quench the YFP fluorescence.
- Data Analysis:
 - Calculate the initial rate of fluorescence quenching for each well.
 - Normalize the rates to a positive control (e.g., maximal stimulation with forskolin).
 - Generate dose-response curves for **NS004** and determine the EC50 value.

Mitochondrial Membrane Potential Assay in Glioma Cells

Objective: To determine the effect of **NS004** on the mitochondrial membrane potential of glioma cells.

Materials:

- Human glioma cell line (e.g., U87 MG or LN229).
- Cell culture medium (DMEM, 10% FBS, 1% penicillin-streptomycin).
- Black, clear-bottom 96-well plates.
- TMRE (Tetramethylrhodamine, Ethyl Ester, Perchlorate) stock solution (1 mM in DMSO).

- CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) stock solution (10 mM in DMSO) - as a positive control for depolarization.
- **NS004** stock solution (10 mM in DMSO).
- Fluorescence plate reader or flow cytometer.

Procedure:

- Cell Plating:
 - Plate glioma cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
- Drug Treatment:
 - Treat the cells with various concentrations of **NS004** for a specified period (e.g., 1-4 hours). Include untreated and CCCP-treated wells as negative and positive controls, respectively.
- TMRE Staining:
 - Add TMRE to each well to a final concentration of 100-200 nM.
 - Incubate for 20-30 minutes at 37°C, protected from light.
- Measurement:
 - Wash the cells with pre-warmed PBS or culture medium without phenol red.
 - Add 100 µL of fresh, pre-warmed medium to each well.
 - Measure the fluorescence intensity using a plate reader (Excitation: ~549 nm, Emission: ~575 nm).
- Data Analysis:
 - Subtract the background fluorescence from all readings.

- Normalize the fluorescence intensity of **NS004**-treated cells to the untreated control.
- Plot the normalized fluorescence as a function of **NS004** concentration and determine the EC50 for the decrease in mitochondrial membrane potential.

Conclusion

NS004 is a versatile pharmacological agent with distinct effects on BK channels, CFTR channels, and mitochondrial bioenergetics. Its ability to activate BK channels makes it a useful tool for studying cellular excitability, while its potentiation of CFTR provides a scaffold for potential therapeutic development in cystic fibrosis. Furthermore, its inhibitory action on mitochondrial function in glioma cells highlights a potential avenue for cancer research. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the multifaceted activities of **NS004**.

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